molecular formula C22H23ClN4OS B10871323 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10871323
M. Wt: 427.0 g/mol
InChI Key: LENOKWAEAAILME-ZMOGYAJESA-N
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Description

4-Chlorobenzaldehyde 1-(3-Cyclohexyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone is a complex organic compound It is characterized by the presence of a chlorobenzaldehyde moiety linked to a hydrazone derivative of a cyclohexyl-substituted tetrahydrocyclopentathienopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde 1-(3-Cyclohexyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. The chlorobenzaldehyde group can participate in electrophilic aromatic substitution reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzaldehyde 1-(3-Cyclohexyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone is unique due to its combination of a chlorobenzaldehyde moiety with a cyclohexyl-substituted tetrahydrocyclopentathienopyrimidine hydrazone. This structural complexity imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

427.0 g/mol

IUPAC Name

10-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-11-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C22H23ClN4OS/c23-15-11-9-14(10-12-15)13-24-26-22-25-20-19(17-7-4-8-18(17)29-20)21(28)27(22)16-5-2-1-3-6-16/h9-13,16H,1-8H2,(H,25,26)/b24-13+

InChI Key

LENOKWAEAAILME-ZMOGYAJESA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)C3=C(N=C2N/N=C/C4=CC=C(C=C4)Cl)SC5=C3CCC5

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N=C2NN=CC4=CC=C(C=C4)Cl)SC5=C3CCC5

Origin of Product

United States

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